molecular formula C14H8BrF4NO B15076572 5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide CAS No. 853317-14-3

5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide

Cat. No.: B15076572
CAS No.: 853317-14-3
M. Wt: 362.12 g/mol
InChI Key: AQBOVMPSCYNVDA-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide is an organic compound with the molecular formula C14H8BrF4NO and a molecular weight of 362.124 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis but optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of halogens and trifluoromethyl groups can influence its binding affinity and activity towards various biological targets .

Comparison with Similar Compounds

Properties

CAS No.

853317-14-3

Molecular Formula

C14H8BrF4NO

Molecular Weight

362.12 g/mol

IUPAC Name

5-bromo-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H8BrF4NO/c15-9-4-5-12(16)11(7-9)13(21)20-10-3-1-2-8(6-10)14(17,18)19/h1-7H,(H,20,21)

InChI Key

AQBOVMPSCYNVDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)F)C(F)(F)F

Origin of Product

United States

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